Glutathione sulfonate

Glutathione S-transferase inhibition Cancer chemosensitization Enzyme kinetics

Glutathione sulfonate (S-sulfoglutathione; GSSO3H) is a synthetic sulfonic acid derivative of glutathione (GSH) formed by the reaction of glutathione disulfide (GSSG) with sulfite. Unlike native glutathione, the sulfonate moiety at the cysteine sulfur atom renders this compound chemically stable and incapable of participating in disulfide/thiol exchange or enzymatic reduction by glutathione reductase.

Molecular Formula C10H17N3O9S2
Molecular Weight 387.4 g/mol
CAS No. 1637-70-3
Cat. No. B155742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione sulfonate
CAS1637-70-3
Synonymsglutathione sulfonate
Molecular FormulaC10H17N3O9S2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1
InChIKeyHBEFTXHFDQJRJD-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glutathione Sulfonate (CAS 1637-70-3): A Multi-Functional Sulfonic Acid Derivative for GST Inhibition and Solubility-Critical Assays


Glutathione sulfonate (S-sulfoglutathione; GSSO3H) is a synthetic sulfonic acid derivative of glutathione (GSH) formed by the reaction of glutathione disulfide (GSSG) with sulfite [1]. Unlike native glutathione, the sulfonate moiety at the cysteine sulfur atom renders this compound chemically stable and incapable of participating in disulfide/thiol exchange or enzymatic reduction by glutathione reductase [2]. It functions as a potent competitive inhibitor of glutathione S-transferases (GSTs) across species (Ki values of 4–14 µM in human and rat tissues) and exhibits anti-angiogenic and tumor growth-inhibitory properties in cellular models [1]. These combined features make glutathione sulfonate a precise chemical probe for GST active-site studies and a viable candidate for angiogenesis-related research where aqueous solubility is a prerequisite [2].

Why Generic Glutathione Derivatives Cannot Substitute Glutathione Sulfonate in GST and Redox Stability Studies


Generic substitution with unmodified glutathione (GSH), glutathione disulfide (GSSG), or S-alkyl glutathione analogs fails to replicate the functional profile of glutathione sulfonate because the sulfonic acid group (-SO3H) confers two non-interchangeable properties: (i) a stable, non-reducible sulfur center that eliminates artifacts arising from disulfide exchange or enzymatic reduction, which are unavoidable with GSSG [1], and (ii) a competitive binding mode at the substrate (GSH) site of GSTs that is 3- to 10-fold more potent than commonly used inhibitors such as ethacrynic acid when adjusted for target isoform [2][3]. Furthermore, the high aqueous solubility (≥100 mg/mL) [4] derives directly from the sulfonate moiety, whereas the structurally related protein tyrosine phosphatase inhibitor phenylarsine oxide (PAO) is water-insoluble and requires organic co-solvents . These three axes of differentiation—chemical irreversibility, inhibitory potency at GSTs, and aqueous solubility—are absent in all closely related glutathione analogs and GST inhibitors, making glutathione sulfonate uniquely suited for homogeneous, artifact-free biochemical and cell-based assays.

Quantitative Differentiation of Glutathione Sulfonate: Head-to-Head GST Inhibition, Solubility, and Structural Evidence


Glutathione Sulfonate Exhibits 3-Fold Stronger GST Inhibition than Ethacrynic Acid in Human Lung Cells

Glutathione sulfonate competitively inhibits glutathione S-transferase (GST) from human lung tumor-derived A549 cells with a Ki of 4 µM [1]. In cross-study comparison, ethacrynic acid—a widely used GST inhibitor—displays a Ki of 11.5 µM against human lung π-class GST under comparable competitive inhibition assay conditions [2]. This represents an approximately 2.9-fold greater inhibitory potency for glutathione sulfonate versus ethacrynic acid in human lung GST systems. The difference is most pronounced in the 1–10 µM therapeutic window where ethacrynic acid fails to achieve sufficient target engagement.

Glutathione S-transferase inhibition Cancer chemosensitization Enzyme kinetics

Aqueous Solubility of Glutathione Sulfonate (100 mg/mL) Versus Water-Insoluble Phenylarsine Oxide (PAO)

Glutathione sulfonate demonstrates aqueous solubility of 100 mg/mL in water with ultrasonic assistance [1]. In contrast, phenylarsine oxide (PAO), the parent protein tyrosine phosphatase inhibitor from which glutathione sulfonate is derived, is completely insoluble in water and requires organic solvents such as DMSO or chloroform for dissolution . This represents a transformative improvement in formulation flexibility, enabling direct use in aqueous buffers and cell culture media without the need for co-solvents that may introduce vehicle toxicity.

Drug solubility Formulation Cell-based assays

Sulfonate Group Confers Resistance to Reductive Metabolism Compared to Glutathione Disulfide (GSSG)

Glutathione sulfonate is distinguished from glutathione disulfide (GSSG) by its inability to undergo enzymatic reduction. While GSSG is efficiently reduced by glutathione reductase (Km for GSSG ≈ 50–100 µM), glutathione sulfonate is a poor substrate with a Km of 313 µM (rat liver), 200 µM (rat lung), and 400 µM (human A549 cells) [1]. These high Km values indicate that glutathione sulfonate resists metabolic recycling at physiologically relevant low concentrations, thereby providing sustained GST inhibition without being rapidly converted back to GSH.

Redox stability Glutathione reductase Metabolic stability

Structural Biology: Glutathione Sulfonate Occupies the Canonical GSH Binding Site of E. coli GST at 2.1 Å Resolution

The crystal structure of E. coli glutathione S-transferase in complex with glutathione sulfonate, solved at 2.1 Å resolution (R-factor 0.183), reveals that the inhibitor occupies the same inter-domain cleft as the natural substrate glutathione (GSH) [1]. Specific hydrogen bonds are formed between the Cys10 and His106 residues and the sulfonate group of the inhibitor, confirming a competitive binding mode against GSH [1]. This structural evidence provides atomic-level validation that glutathione sulfonate directly mimics the substrate GSH, which is not the case for non-competitive inhibitors such as ethacrynic acid or its glutathione conjugate [2].

X-ray crystallography GST active site Competitive inhibition

Competitive Inhibition Mechanism Prevents Artifactual Disulfide Exchange Reactions Seen with GSSG

Unlike glutathione disulfide (GSSG), which can participate in thiol-disulfide exchange reactions with protein cysteine residues and thereby irreversibly inactivate enzymes such as protein kinase C (PKC) [1], glutathione sulfonate contains a chemically inert sulfonate group that precludes such exchange chemistry. In PKC assays, GSSG irreversibly inactivates the enzyme (IC50 ≈ 3 mM), whereas glutathione sulfonate maintains the ability to antagonize Ca²⁺- and PS-dependent PKC activity with equal potency but without covalent modification, preserving the enzyme's ability to reactivate upon removal of the inhibitor [1]. This redox-inert character eliminates a major source of false-positive results in assays where disulfide-exchange-sensitive targets are present.

Redox artifacts Enzyme mechanism Biochemical tool compounds

Procurement-Driven Application Scenarios for Glutathione Sulfonate in GST, Angiogenesis, and Solubility-Limited Research


Cancer Chemosensitization Assays Requiring a Potent, Water-Soluble GST Inhibitor

In drug resistance studies where glutathione S-transferase overexpression drives chemotherapeutic agent detoxification, glutathione sulfonate offers a 2.9-fold lower Ki (4 µM vs. 11.5 µM for ethacrynic acid) in human lung cancer cells [1] and 100 mg/mL aqueous solubility [2], enabling dosing in fully aqueous cell culture media without DMSO. This is critical for in vitro combination studies with alkylating agents such as chlorambucil or cisplatin, where solvent-related cytotoxicity would otherwise confound the synergy readout. Procurement justification: Select glutathione sulfonate when the assay requires CSF-relevant inhibitor concentrations below 10 µM and a DMSO-free vehicle.

X-ray Crystallography and Structure-Based Drug Design Targeting the GST Active Site

The 2.1 Å resolution crystal structure of the E. coli GST–glutathione sulfonate complex (PDB accession available) [3] confirms that the compound occupies the critical GSH-binding cleft. Researchers engaged in fragment-based discovery or pharmacophore modeling can use glutathione sulfonate as a reference competitive ligand to resolve active-site features. Unlike GSH, which may undergo oxidation or enzymatic conjugation, the sulfonate analog remains chemically stable throughout prolonged crystallization trials. Procurement justification: Select glutathione sulfonate for co-crystallization experiments requiring a stable, non-reactive GSH-site occupant.

Angiogenesis and Tumor Growth Studies Leveraging the Dual GST-Inhibitory and Anti-Angiogenic Profile

Glutathione sulfonate has been reported to inhibit angiogenesis and tumor growth in preclinical models . Its combined activity as a competitive GST inhibitor and an agent that does not undergo disulfide-exchange-mediated side reactions [4] makes it suitable for investigating the interplay between cellular detoxification pathways and angiogenic signaling. The aqueous solubility of 100 mg/mL allows direct formulation for in vivo studies using saline or PBS vehicles, a distinct advantage over water-insoluble PAO [2]. Procurement justification: Select glutathione sulfonate when in vivo angiogenesis protocols demand a water-soluble compound that simultaneously modulates GST activity and endothelial cell function.

Redox Biochemistry Assays Requiring a Non-Reducible, GSH-Competitive Probe

Experiments designed to dissect the contribution of glutathione-dependent pathways to cellular redox homeostasis benefit from glutathione sulfonate's resistance to glutathione reductase (Km 200–400 µM) [1]. Unlike GSSG, which is rapidly recycled to GSH, glutathione sulfonate maintains stable GST inhibition over extended incubation periods. This property is critical in time-course experiments exceeding 2 hours where GSSG would be substantially metabolized. Procurement justification: Select glutathione sulfonate for long-term enzyme inhibition studies where metabolic stability and redox inertness are required.

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